molecular formula C16H13FN2O2S B5812509 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide

Katalognummer B5812509
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: PTCLYAYPZAXMMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that is involved in the regulation of protein degradation, cell migration, and immune response.

Wirkmechanismus

The selective inhibition of HDAC6 by N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to the accumulation of acetylated alpha-tubulin, a cytoskeletal protein that is involved in cell migration and intracellular transport. The accumulation of acetylated alpha-tubulin leads to the disruption of the microtubule network and the inhibition of cell migration and invasion (Hideshima et al., 2016). In addition, HDAC6 inhibition by this compound leads to the activation of the heat shock response pathway, which is involved in protein quality control and stress response (Kovacs et al., 2014).
Biochemical and Physiological Effects
In addition to its effects on cell migration and stress response, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes (Hideshima et al., 2016). This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of neuroinflammation, possibly through the inhibition of NF-kappaB signaling (Bali et al., 2016; Zhang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide is its selectivity for HDAC6, which allows for more specific targeting of the HDAC pathway compared to non-selective HDAC inhibitors. Another advantage is its oral bioavailability, which allows for convenient administration in animal models and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings (Kovacs et al., 2014).

Zukünftige Richtungen

There are several potential future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide. One direction is the exploration of its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of this compound may lead to improved therapeutic efficacy and reduced side effects (Kovacs et al., 2014).
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. Its selective inhibition of HDAC6 leads to a variety of biochemical and physiological effects, including the inhibition of cell migration, induction of apoptosis, and reduction of inflammation. While there are some limitations to its use, there are also several potential future directions for its research and development.

Synthesemethoden

The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 4-acetylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by chromatography and recrystallization. The synthesis method has been described in detail in a patent application by Acetylon Pharmaceuticals, the company that developed this compound (US20120071443A1).

Wissenschaftliche Forschungsanwendungen

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in multiple myeloma and lymphoma cell lines (Hideshima et al., 2016). This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis (Bali et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer immunotherapy (Wang et al., 2018).

Eigenschaften

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCLYAYPZAXMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.